2-Bromobenzene-1,3,5-tricarboxylic acid
Overview
Description
2-Bromobenzene-1,3,5-tricarboxylic acid is an organic compound with the molecular formula C9H5BrO6 and a molecular weight of 289.04 g/mol . It is a derivative of benzene-1,3,5-tricarboxylic acid, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is known for its applications in various fields, including chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromobenzene-1,3,5-tricarboxylic acid can be synthesized through several methods. One common approach involves the bromination of benzene-1,3,5-tricarboxylic acid using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid groups can be oxidized to form corresponding anhydrides or reduced to alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used for substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Scientific Research Applications
2-Bromobenzene-1,3,5-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Materials Science: It is employed in the development of metal-organic frameworks (MOFs) and other advanced materials.
Biology and Medicine: Research is ongoing into its potential use in drug development and as a biochemical probe.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromobenzene-1,3,5-tricarboxylic acid involves its interaction with various molecular targets and pathways. The bromine atom and carboxylic acid groups play crucial roles in its reactivity and binding properties . For example, the bromine atom can participate in halogen bonding, while the carboxylic acid groups can form hydrogen bonds and coordinate with metal ions .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3,5-tricarboxylic acid (Trimesic acid): Similar structure but lacks the bromine atom.
1,2,4-Benzenetricarboxylic acid (Trimellitic acid): Isomer with carboxylic acid groups in different positions.
1,2,3-Benzenetricarboxylic acid (Hemimellitic acid): Another isomer with a different arrangement of carboxylic acid groups.
Uniqueness
2-Bromobenzene-1,3,5-tricarboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its non-brominated counterparts . This makes it valuable for specific applications where halogenated compounds are required .
Properties
IUPAC Name |
2-bromobenzene-1,3,5-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDATZLQLJIBDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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